molecular formula C11H12Cl2FN3O B1433930 4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline hydrochloride CAS No. 1431966-62-9

4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline hydrochloride

Cat. No.: B1433930
CAS No.: 1431966-62-9
M. Wt: 292.13 g/mol
InChI Key: IMNCPDKPBRWHAJ-UHFFFAOYSA-N
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Description

4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline hydrochloride is a synthetic organic compound that features a pyrazole ring, a fluoroaniline moiety, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazole ring, potentially yielding amine derivatives.

    Substitution: The fluoroaniline and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as sodium azide (NaN₃) are typical reagents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole and aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline hydrochloride is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the pyrazole ring and the fluoroaniline moiety suggests that it could interact with biological targets such as enzymes and receptors, making it a candidate for drug development .

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its potential for modification through various chemical reactions makes it a versatile component in material science .

Mechanism of Action

The mechanism of action of 4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzyme active sites, while the fluoroaniline moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]aniline
  • **3-Fluoro-4-(2-(4-chloropyrazol-1-yl)ethoxy)aniline
  • **4-Chloro-1H-pyrazole derivatives

Uniqueness

Compared to similar compounds, 4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline hydrochloride is unique due to the combination of the pyrazole ring and the fluoroaniline moiety. This combination enhances its potential for diverse chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[2-(4-chloropyrazol-1-yl)ethoxy]-3-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN3O.ClH/c12-8-6-15-16(7-8)3-4-17-11-2-1-9(14)5-10(11)13;/h1-2,5-7H,3-4,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNCPDKPBRWHAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)OCCN2C=C(C=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431966-62-9
Record name Benzenamine, 4-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431966-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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